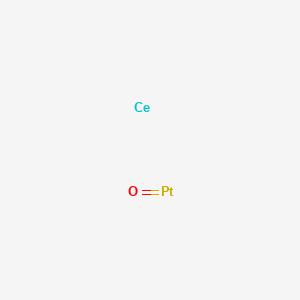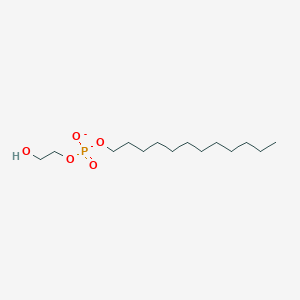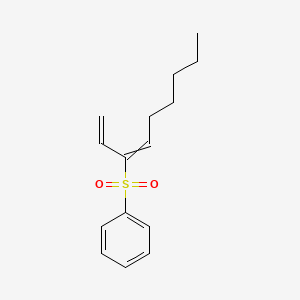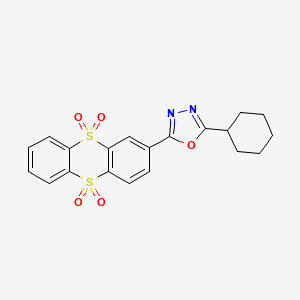
4H-Pyran-4-one, 2-(4-hydroxyphenyl)-6-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyran-4-one, 2-(4-hydroxyphenyl)-6-phenyl- typically involves the condensation of appropriate aldehydes with phenols under acidic or basic conditions. One common method is the reaction of 4-hydroxybenzaldehyde with acetophenone in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate chalcone, which then undergoes cyclization to form the pyranone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
4H-Pyran-4-one, 2-(4-hydroxyphenyl)-6-phenyl- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ketone group in the pyranone ring can be reduced to form an alcohol.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 4H-Pyran-4-one, 2-(4-formylphenyl)-6-phenyl-, while reduction of the ketone group can produce 4H-Pyran-4-ol, 2-(4-hydroxyphenyl)-6-phenyl-.
Wissenschaftliche Forschungsanwendungen
4H-Pyran-4-one, 2-(4-hydroxyphenyl)-6-phenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Research has explored its potential as an anti-inflammatory and antioxidant agent.
Industry: It is used in the development of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism by which 4H-Pyran-4-one, 2-(4-hydroxyphenyl)-6-phenyl- exerts its effects involves its interaction with various molecular targets. The hydroxyl and ketone groups can form hydrogen bonds with proteins and enzymes, influencing their activity. The phenyl groups can participate in π-π interactions with aromatic amino acids, further modulating the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4H-Pyran-4-one: Lacks the phenyl groups, resulting in different chemical properties.
2-(4-Hydroxyphenyl)-4H-pyran-4-one: Similar structure but with only one phenyl group.
6-Phenyl-4H-pyran-4-one: Similar structure but with the phenyl group at a different position.
Uniqueness
4H-Pyran-4-one, 2-(4-hydroxyphenyl)-6-phenyl- is unique due to the presence of both phenyl groups, which can enhance its stability and reactivity
Eigenschaften
CAS-Nummer |
153779-69-2 |
|---|---|
Molekularformel |
C17H12O3 |
Molekulargewicht |
264.27 g/mol |
IUPAC-Name |
2-(4-hydroxyphenyl)-6-phenylpyran-4-one |
InChI |
InChI=1S/C17H12O3/c18-14-8-6-13(7-9-14)17-11-15(19)10-16(20-17)12-4-2-1-3-5-12/h1-11,18H |
InChI-Schlüssel |
SHHWGGWCQIAUAA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=O)C=C(O2)C3=CC=C(C=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


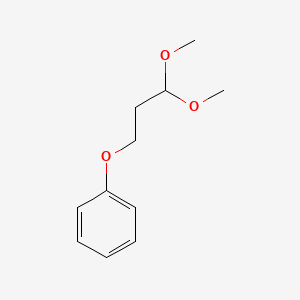
![(1,3-Phenylene)bis[(4-sulfanylphenyl)methanone]](/img/structure/B14267312.png)
![2-[(3-Chloropropyl)sulfanyl]-1-methyl-1H-imidazole](/img/structure/B14267322.png)
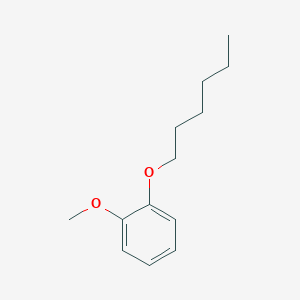
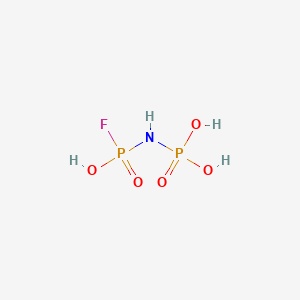
![4,4'-(1,3,4-Oxadiazole-2,5-diyl)bis[N-(3-methylbutyl)aniline]](/img/structure/B14267339.png)
![3'-O-[tert-Butyl(diphenyl)silyl]-5'-O-(methylamino)thymidine](/img/structure/B14267342.png)
